(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is a synthetic organic compound that belongs to the class of azetidines
Mechanism of Action
Target of Action
The primary target of (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone is the serine hydrolase monoacylglycerol lipase (MAGL) . MAGL is the rate-limiting enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid and glycerol .
Mode of Action
This compound inhibits MAGL in a competitive mode with respect to the 2-AG substrate . This inhibition leads to an elevation of 2-AG, the most abundant endogenous agonist of the cannabinoid receptors CB1 and CB2 .
Biochemical Pathways
The inhibition of 2-AG degradation by this compound affects the endocannabinoid system . This system plays a crucial role in various physiological processes, including mood regulation, appetite, pain, and inflammation . By inhibiting MAGL, the compound indirectly leads to CB1 occupancy by raising 2-AG levels .
Pharmacokinetics
It is known that the compound binds to magl in a time- and dose-dependent manner in rodent brain .
Result of Action
The molecular and cellular effects of this compound’s action include the elevation of 2-AG and norepinephrine levels . In vivo, the compound exhibits antinociceptive efficacy in models of inflammatory and neuropathic pain .
Action Environment
It is known that the compound’s effects can be observed in various central nervous system disorders , suggesting that its action may be influenced by the physiological environment of the brain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoromethyl Group: This step may involve fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the 2,4-Dichlorophenyl Group: This can be done through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological molecules or its effects on biological systems.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.
Industry
In industry, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Similar Compounds
- (2,4-Dichlorophenyl)(3-methylazetidin-1-yl)methanone
- (2,4-Dichlorophenyl)(3-ethylazetidin-1-yl)methanone
- (2,4-Dichlorophenyl)(3-(chloromethyl)azetidin-1-yl)methanone
Uniqueness
The presence of the fluoromethyl group in (2,4-Dichlorophenyl)(3-(fluoromethyl)azetidin-1-yl)methanone may impart unique chemical properties, such as increased lipophilicity or altered reactivity, compared to its analogs.
Properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(fluoromethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2FNO/c12-8-1-2-9(10(13)3-8)11(16)15-5-7(4-14)6-15/h1-3,7H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEIQPFEOBDVST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)CF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.